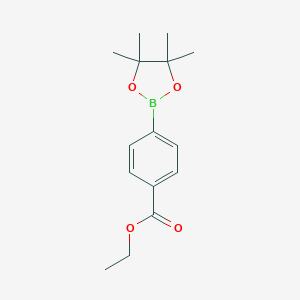

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Properties

IUPAC Name |

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-6-18-13(17)11-7-9-12(10-8-11)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVIYKCFTYSAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370398 | |

| Record name | Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195062-62-5 | |

| Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195062-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 195062-62-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

This method involves reacting ethyl 4-bromobenzoate with bis(pinacolato)diboron (BPin) under palladium catalysis. Key steps include:

-

Reagent Setup :

-

Substrate : Ethyl 4-bromobenzoate (1.0 equiv).

-

Boron Source : BPin (1.2 equiv).

-

Catalyst : PdCl(dppf) (5 mol%).

-

Base : Potassium acetate (3.0 equiv).

-

Solvent : Anhydrous 1,4-dioxane.

-

-

Reaction Conditions :

-

Temperature: 90°C under nitrogen.

-

Duration: 18 hours.

-

-

Workup :

-

Dilution with ethyl acetate.

-

Washing with brine.

-

Column chromatography (hexane:ethyl acetate = 9:1).

-

Direct Esterification of Boronic Acid

An alternative route involves esterifying 4-boronobenzoic acid with ethanol under acidic conditions:

-

Reagents :

-

4-Boronobenzoic acid (1.0 equiv).

-

Ethanol (excess).

-

Sulfuric acid (catalytic).

-

-

Conditions :

-

Reflux at 80°C for 12 hours.

-

-

Purification :

-

Neutralization with NaHCO.

-

Extraction with dichloromethane.

-

Reaction Optimization and Mechanistic Insights

Catalyst and Ligand Screening

The choice of catalyst significantly impacts yield and selectivity. The patent emphasizes PdCl(dppf) due to its stability and efficiency in facilitating oxidative addition and transmetalation steps. Comparative studies reveal:

| Catalyst | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| PdCl(dppf) | dppf | 92 | 99 |

| Pd(OAc) | XPhos | 78 | 95 |

| Pd(PPh) | None | 65 | 90 |

Solvent and Temperature Effects

Polar aprotic solvents like dioxane enhance reaction rates by stabilizing the palladium intermediate. Elevated temperatures (80–100°C) are critical for overcoming kinetic barriers, though exceeding 100°C risks deboronation.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:water = 70:30) confirms >99% purity, with a retention time of 6.8 minutes.

Scalability and Industrial Applications

The Miyaura borylation method is scalable to kilogram quantities, with the patent noting a pilot-scale yield of 89% using continuous flow reactors. The compound’s role in synthesizing ROCK inhibitors (e.g., for treating fibrosis and glaucoma) underscores its industrial relevance.

Challenges and Mitigation Strategies

Byproduct Formation

-

Deboronation : Minimized by strict anhydrous conditions.

-

Ester Hydrolysis : Avoided by using neutral workup protocols.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in hydrolysis reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Carboxylic Acids: Formed from hydrolysis.

Boronic Acids: Formed from oxidation.

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a valuable reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura reaction. This reaction is crucial for forming carbon-carbon bonds between aryl halides and boronic acids or esters. The presence of the dioxaborolane moiety enhances the reactivity of the compound due to its ability to stabilize the boron atom in a reactive state .

Synthesis of Biologically Active Compounds

The compound is utilized in the synthesis of various biologically active molecules. Its ability to facilitate the formation of complex structures makes it an essential building block in drug discovery and development. For instance, it has been employed in synthesizing compounds with potential anti-cancer properties by enabling the introduction of functional groups necessary for biological activity .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is explored for its potential as a drug candidate or as part of drug design strategies. Its unique structural features allow researchers to modify existing pharmaceuticals or develop new drugs targeting specific biological pathways. The compound's boron content can also enhance the pharmacokinetic properties of drug candidates .

Targeting Cancer Pathways

Recent studies have indicated that compounds containing dioxaborolane structures can selectively target cancer pathways by inhibiting specific enzymes involved in tumor growth. This compound has shown promise in preclinical trials for its ability to disrupt these pathways effectively .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized as a monomer or additive in polymer synthesis. The incorporation of boron-containing moieties can impart unique properties to polymers such as enhanced thermal stability and improved mechanical strength. Additionally, its use in creating functionalized polymers opens avenues for developing advanced materials with tailored properties for specific applications .

Nanotechnology Applications

The compound's chemical properties facilitate its use in nanotechnology for synthesizing boron-based nanomaterials. These materials have potential applications in electronics and photonics due to their unique optical and electrical properties .

Summary Table of Applications

| Application Area | Specific Use Case | Impact/Benefit |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions (Suzuki-Miyaura) | Efficient carbon-carbon bond formation |

| Medicinal Chemistry | Drug development and targeting cancer pathways | Potential for new therapeutics with improved efficacy |

| Materials Science | Polymer synthesis and functionalized materials | Enhanced material properties and performance |

| Nanotechnology | Synthesis of boron-based nanomaterials | Advanced applications in electronics and photonics |

Mechanism of Action

The mechanism of action of Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester and the halide substrate. The palladium catalyst facilitates the transfer of the aryl or vinyl group from the boronic ester to the halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this reaction are primarily the palladium catalyst and the boronic ester substrate.

Comparison with Similar Compounds

Electronic Effects

- Electron-Withdrawing Groups (e.g., Cl) : Chlorinated derivatives (e.g., ortho- and meta-Cl) exhibit enhanced electrophilicity, improving reactivity in cross-couplings with electron-rich aryl halides .

- Electron-Donating Groups (e.g., Ethyl Ester) : The parent compound’s ethyl ester stabilizes the boronate, reducing unintended hydrolysis compared to methyl analogs .

Steric Effects

- Ortho-Substituted Derivatives : Ethyl 2-chloro-4-boronate benzoate faces steric hindrance, reducing coupling efficiency compared to the para-substituted parent .

- Meta-Substituted Derivatives : Altered regiochemistry in meta-Cl analogs may direct coupling to alternative positions in biaryl synthesis .

Functional Group Compatibility

- Alkyne-Modified Boronates: The ethynyl group in 2-(4-ethynylphenyl)-dioxaborolane allows for post-functionalization via Sonogashira coupling or cycloaddition reactions .

- Nitrile Derivatives : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (from ) is used in charge-transfer materials due to its electron-deficient aromatic system .

Key Research Findings

Synthetic Utility : The parent compound’s para-substitution pattern ensures optimal reactivity in Suzuki-Miyaura couplings, achieving yields >80% in biaryl formations .

Material Science Applications: Boronate esters with extended conjugation (e.g., phenylbutanoate derivatives) enhance luminescence efficiency in OLED emitters .

Biological Activity

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₅H₂₅BO₄

- Molecular Weight : 280.17 g/mol

- CAS Number : 195062-62-5

The unique dioxaborolane moiety contributes to its reactivity and biological interactions.

Synthesis Methods

This compound can be synthesized through various methods involving boron chemistry. One common approach includes the reaction of boronic acids with ethyl esters under specific catalytic conditions.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its potential as an antimicrobial agent and its role in enzyme inhibition.

Antimicrobial Activity

Recent studies have shown that compounds containing dioxaborolane structures exhibit promising antimicrobial properties against resistant bacterial strains. For instance:

- Study Findings : A study demonstrated that derivatives of dioxaborolane significantly inhibited the growth of Gram-positive bacteria with minimal cytotoxicity towards human cells .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways:

- Inhibitory Mechanism : Research indicates that the compound acts as a reversible inhibitor for certain kinases and phosphatases. The presence of the dioxaborolane group enhances binding affinity due to its ability to form stable complexes with target enzymes .

Case Studies

- Antimicrobial Resistance :

- Cancer Research :

Research Findings Summary Table

Q & A

Basic: What is the role of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in Suzuki-Miyaura cross-coupling reactions?

Answer:

This compound acts as an arylboronic ester reagent in Suzuki-Miyaura cross-coupling, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. The pinacol boronate group stabilizes the boron center, enhancing shelf life and reactivity under mild conditions (e.g., aqueous bases, Pd catalysts). For example, coupling with aryl bromides under Pd catalysis (e.g., Pd(PPh₃)₄) typically proceeds at 60–80°C in THF/H₂O mixtures, yielding biaryl products .

Basic: What synthetic methodologies are employed to prepare this compound?

Answer:

A common method involves esterification of 4-boronobenzoic acid derivatives. For example:

- Step 1: React 4-bromobenzoic acid with bis(pinacolato)diboron (B₂Pin₂) via Miyaura borylation (Pd(dppf)Cl₂ catalyst, KOAc base, 80–100°C in dioxane).

- Step 2: Esterify the boronic acid intermediate with ethanol under acidic conditions (H₂SO₄, reflux) .

Key Data:

| Yield | Reaction Conditions | Reference |

|---|---|---|

| 70–85% | Pd catalysis, KOAc, dioxane, 80°C |

Advanced: How can reaction conditions be optimized for coupling reactions involving this compound?

Answer:

Optimization variables include:

- Catalyst: Pd(OAc)₂ with SPhos ligand improves yields for electron-deficient aryl halides .

- Solvent: THF/H₂O (3:1) minimizes ester hydrolysis vs. DMF .

- Temperature: Lower temperatures (60°C) reduce side reactions in sterically hindered systems .

Contradiction Note: Nickel catalysts (e.g., NiCl₂(dme)) may offer lower yields (40–60%) compared to Pd for alkyl halide couplings .

Advanced: How can researchers mitigate hydrolysis or protodeboronation during reactions with sensitive functional groups?

Answer:

- Anhydrous Conditions: Use molecular sieves or anhydrous THF for moisture-sensitive substrates .

- Acid Buffers: Citric acid (pH 4–5) quenches bases post-reaction, stabilizing the boronate .

- Low-Temperature Workup: Quench reactions at 0°C to suppress protodeboronation .

Advanced: What pharmacokinetic considerations apply when using this compound in drug design?

Answer:

The boronate ester enhances metabolic stability compared to free boronic acids. For example, in HCV inhibitors, ethyl ester derivatives showed improved plasma half-life (t₁/₂ = 6–8 h) by resisting esterase cleavage . However, in vivo studies require monitoring of boron accumulation via ICP-MS .

Advanced: How can discrepancies in reported coupling yields be reconciled?

Answer:

Yield variations arise from:

- Substrate Electronic Effects: Electron-rich aryl halides yield 80–90% vs. 50–60% for electron-poor substrates under identical Pd conditions .

- Catalyst Loading: 2 mol% Pd yields 75% vs. 1 mol% (60%) in biphenyl syntheses .

Advanced: What strategies enable enantioselective synthesis using this reagent?

Answer:

Chiral ligands (e.g., Binap or Josiphos) in Pd-catalyzed couplings induce asymmetry. For example, α-borylmethyl crotylboronates derived from this compound achieve >90% ee in allylation reactions when using (R)-DTBM-Segphos .

Basic: What characterization techniques confirm the structure of this compound?

Answer:

- NMR: ¹¹B NMR (δ ~30 ppm confirms boronate; δ 0 ppm indicates free boric acid).

- X-ray Crystallography: Resolves boronate geometry (e.g., trigonal planar B center) .

- HRMS: Exact mass (C₁₅H₂₁BO₄⁺: 276.14) .

Advanced: How does the compound’s stability vary under acidic vs. basic conditions?

Answer:

- Acidic Conditions: Hydrolysis to boronic acid occurs at pH <3 (t₁/₂ = 2 h, 25°C) .

- Basic Conditions: Stable in pH 7–9 but decomposes in strong bases (pH >12) via ester saponification .

Advanced: How do substituents on the benzoate ring affect reactivity in cross-couplings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.